molecular formula C15H10Cl2N4O2S B2464004 N-(3,4-dichlorophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide CAS No. 539808-14-5

N-(3,4-dichlorophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Cat. No.: B2464004
CAS No.: 539808-14-5
M. Wt: 381.23
InChI Key: SZVKDIPKFFFLBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

For Research Use Only. Not for human or veterinary use. Product Overview: N-(3,4-Dichlorophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a synthetic small molecule featuring a 1,3,4-oxadiazole scaffold linked to a 3,4-dichlorophenyl acetamide group via a sulfanyl bridge. This molecular architecture is designed to leverage the well-documented biological potential of the 1,3,4-oxadiazole heterocycle, a privileged structure in medicinal chemistry known for its diverse pharmacological activities . Research Applications and Potential Value: The core 1,3,4-oxadiazole scaffold is a subject of significant interest in anticancer research . Compounds based on this structure have demonstrated mechanism-based antiproliferative effects by inhibiting critical enzymes and proteins involved in cancer cell proliferation. Research indicates that 1,3,4-oxadiazole derivatives can act through the inhibition of specific biological targets, including thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, and telomerase . The structural hybridization in this compound, combining the 1,3,4-oxadiazole unit with a dichlorophenyl group, is a strategy employed to develop novel agents that may selectively interact with these enzymatic targets. Furthermore, a closely related structural analog, N-(2,4-dichlorophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (CAS# 701930-83-8), has been documented in chemical databases and available for biological screening, underscoring the research relevance of this chemical class . Other acetamide-linked 1,3,4-oxadiazole derivatives have also been synthesized and screened for activity against enzymes like acetylcholinesterase and lipoxygenase, highlighting the utility of this structural motif in probing diverse biological pathways . Compound Features: The integration of a pyridinyl moiety and a dichlorophenyl acetamide group into the 1,3,4-oxadiazole core is intended to modulate the molecule's electronic properties, lipophilicity, and its ability to engage in hydrogen bonding, which are critical factors for target binding and cellular penetration. Researchers can utilize this compound as a chemical tool to investigate new oncotherapeutic strategies or to explore its interactions with other biological targets.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N4O2S/c16-11-2-1-10(7-12(11)17)19-13(22)8-24-15-21-20-14(23-15)9-3-5-18-6-4-9/h1-7H,8H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZVKDIPKFFFLBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dichlorophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₁Cl₂N₄O₂S, with a molecular weight of 346.79 g/mol. The compound features a dichlorophenyl group, a pyridine moiety, and an oxadiazole unit, which contribute to its biological activity.

Synthesis

The synthesis typically involves multi-step reactions that can include the following general reaction scheme:

Starting Material+ReagentsN(3,4dichlorophenyl)2[5(pyridin4yl)1,3,4oxadiazol2yl]sulfanylacetamide\text{Starting Material}+\text{Reagents}\rightarrow this compound

Example Reaction Conditions :

  • Reagents : Chlorinated phenolic compounds and pyridine derivatives.
  • Conditions : Typically conducted under reflux in suitable solvents.

Anticancer Activity

Research indicates that compounds with structural similarities to this compound exhibit significant anticancer properties. For instance:

  • A study published in "Bioorganic & Medicinal Chemistry" highlighted that derivatives of similar structures showed broad-spectrum anticancer activity against various human cancer cell lines .

Antimicrobial Properties

This compound may also possess antimicrobial properties. A review on 1,3,4-thiadiazole derivatives indicated that related compounds exhibited antimicrobial activity against both gram-positive and gram-negative bacteria .

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds:

Compound NameStructureKey Biological Activity
N-(5-benzylthio)-1,3,4-thiadiazolContains thiadiazole ringAnticancer activity
5-trifluoromethyl oxadiazole derivativesContains oxadiazole ringAntifungal properties
1,3,4-thiadiazolesContains thiadiazole ringAntimicrobial activity

The unique combination of the dichlorophenyl group with the sulfanyl-substituted oxadiazole and pyridine components may enhance its biological activity compared to other similar compounds .

Molecular Docking Studies

Molecular docking studies suggest that this compound can effectively bind to specific protein sites involved in disease pathways. This interaction may influence enzyme activities and receptor functions relevant to therapeutic effects .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures to N-(3,4-dichlorophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide exhibit significant anticancer properties. For instance, derivatives of related compounds have shown broad-spectrum anticancer activity against various human cancer cell lines. This suggests that the target compound may also possess similar therapeutic potential.

Antimicrobial Properties

Studies have demonstrated that compounds containing oxadiazole and pyridine rings often exhibit antimicrobial activities. The presence of the dichlorophenyl and sulfanyl groups may further enhance these properties, making it a candidate for developing new antimicrobial agents.

Interaction with Biological Targets

Molecular docking studies suggest that this compound can effectively interact with specific protein targets involved in disease pathways. This interaction could influence enzyme activity or receptor functions, potentially leading to therapeutic effects against various diseases.

Study on Anticancer Activity

A study published in "Bioorganic & Medicinal Chemistry" explored the synthesis and biological evaluation of related compounds. It found that certain derivatives exhibited promising anticancer activity against human cancer cell lines. This highlights the potential for further investigation into this compound as a viable anticancer agent.

Molecular Docking Studies

Molecular docking studies have indicated that this compound can bind effectively to specific protein sites involved in disease processes. Such interactions are crucial for understanding its mechanism of action and therapeutic potential.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Variations

The compound shares a 1,3,4-oxadiazole-2-thiol scaffold with numerous analogs, differing primarily in substituents on the oxadiazole ring and the N-aryl acetamide group. Key comparisons include:

Compound Name Oxadiazole Substituent Acetamide Substituent Key Features
Target Compound Pyridin-4-yl 3,4-Dichlorophenyl Combines pyridine (hydrogen-bond acceptor) with dichlorophenyl (lipophilic) groups
6f () 4-Chlorophenyl 4-Fluorophenyl Halogenated aryl groups enhance antimicrobial activity
2a () Benzofuran-2-yl 3-Chlorophenyl Benzofuran-oxadiazole hybrid with laccase catalysis and antimicrobial effects
Compound 8t () Indol-3-ylmethyl 5-Chloro-2-methylphenyl Indole moiety may improve CNS penetration; chloro-methylphenyl enhances lipophilicity
Compound in 4-Fluorophenyl 3,4-Dichlorophenyl Fluorophenyl substitution reduces steric hindrance compared to pyridinyl
Antimicrobial Activity:
  • : Derivatives with 4-chlorophenyl (e.g., 6f, 6o) showed potent activity against Gram-positive bacteria (e.g., S. aureus) with MIC values comparable to standard drugs like ciprofloxacin .
  • : Benzofuran-oxadiazole hybrids (e.g., 2a, 2b) exhibited antimicrobial activity, likely due to the electron-rich benzofuran system enhancing target interaction .
Anticancer Activity:
  • : N-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine derivatives demonstrated selective cytotoxicity against liver cancer (Hep-G2, IC50 = 2.46 μg/mL), attributed to the dichlorophenyl group’s electron-withdrawing effects .
Enzyme Inhibition:
  • : Pyridinyl-oxadiazole-thioacetamide hybrids (e.g., 3a) were evaluated as acetylcholinesterase inhibitors, with pyridine facilitating π-π stacking in the enzyme’s active site .

Physicochemical Properties

Property Target Compound (Inferred) 6f () 8t ()
Molecular Weight ~420 g/mol* 378 g/mol 428.5 g/mol
Melting Point ~180–190°C* Not reported 155°C
Solubility Moderate (pyridine enhances polarity) Low (halogenated aryl) Low (indole-chlorophenyl)
LogP ~3.5* (lipophilic) ~3.8 ~4.2

*Estimated based on structural analogs.

Toxicity Profile

  • : Most N-substituted derivatives showed low hemolytic activity, except 6g and 6j, which had higher cytotoxicity due to bulky substituents .
  • : Dichlorophenyl-containing compounds exhibited selective toxicity toward cancer cells, suggesting a favorable therapeutic window .

Q & A

Basic: What are the key synthetic routes for preparing this compound, and what reaction conditions optimize yield?

The synthesis typically involves multi-step organic reactions. A general approach includes:

  • Step 1 : Constructing the 1,3,4-oxadiazole core via cyclization of a thiosemicarbazide intermediate under acidic conditions.
  • Step 2 : Introducing the pyridinyl group at the 5-position of oxadiazole using coupling reactions (e.g., Suzuki or nucleophilic substitution).
  • Step 3 : Sulfur alkylation to attach the sulfanylacetamide moiety. For example, refluxing 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol with N-(3,4-dichlorophenyl)-2-chloroacetamide in acetone with K₂CO₃ as a base for 6–8 hours .
    Optimization : Control temperature (reflux), solvent polarity (acetone/DMF), and stoichiometric ratios (equimolar thiol/alkylating agent) to minimize side reactions and improve purity .

Basic: What spectroscopic and crystallographic methods are essential for structural validation?

  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm substituent positions and connectivity. For example, the acetamide proton appears as a singlet near δ 4.0 ppm, while pyridinyl protons resonate as doublets in aromatic regions .
  • X-ray Crystallography : Resolve crystal structures using SHELXL for refinement. Key parameters include space group (e.g., monoclinic P21/c), unit cell dimensions, and hydrogen-bonding networks (e.g., N–H···O interactions). Refinement with R factor <0.05 ensures accuracy .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ peak matching C₁₉H₁₃Cl₂N₅O₂S) .

Advanced: How can crystallographic data discrepancies (e.g., bond lengths, angles) be resolved?

  • Validation : Cross-check data against similar structures (e.g., N-(4-chlorophenyl) analogs). For instance, compare sulfanyl-acetamide bond lengths (e.g., C–S ~1.78 Å) with published values .
  • Refinement : Use SHELXL’s restraints for disordered regions. Apply TWINABS for twinned crystals and multi-scan corrections (SADABS) to address absorption artifacts .
  • Statistical Metrics : Ensure data-to-parameter ratios >7.4 and R factor convergence <0.05. Discrepancies in β angles (e.g., 108.7° vs. 110°) may arise from packing effects .

Advanced: How to design structure-activity relationship (SAR) studies for biological activity?

  • Structural Modifications : Vary substituents on the dichlorophenyl (e.g., Cl position) or pyridinyl groups (e.g., 4-pyridinyl vs. 3-pyridinyl). Synthesize analogs via stepwise substitutions .
  • Biological Assays : Test against enzymes like lipoxygenase (LOX) or acetylcholinesterase (AChE). For example, measure IC₅₀ values using spectrophotometric assays (e.g., LOX inhibition at 234 nm) .
  • Data Correlation : Use regression analysis to link electronic (Hammett σ) or steric parameters (Taft Es) with activity trends .

Advanced: What computational strategies predict binding modes or pharmacokinetic properties?

  • Docking Studies : Employ AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., LOX active site). Validate poses using MD simulations (e.g., 100 ns trajectories in GROMACS) .
  • ADMET Prediction : Use SwissADME or pkCSM to estimate logP (target ~3.5 for CNS penetration), bioavailability (Lipinski’s rule), and toxicity (AMES test for mutagenicity) .
  • QSAR Models : Develop 3D-QSAR using CoMFA/CoMSIA on analogs with known IC₅₀ values. Prioritize substituents enhancing hydrophobic interactions .

Advanced: How to address contradictions in biological activity data across studies?

  • Experimental Replication : Standardize assay protocols (e.g., enzyme concentration, substrate saturation). For example, LOX assays require 100 µM linoleic acid and 0.2 µg/mL enzyme .
  • Control Validation : Include positive controls (e.g., nordihydroguaiaretic acid for LOX) and verify compound purity via HPLC (>95%) .
  • Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) and apply statistical weighting to resolve outliers .

Advanced: What strategies improve synthetic yield in scale-up without compromising purity?

  • Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) for sulfur alkylation to enhance reaction rates .
  • Workflow Optimization : Use flow chemistry for exothermic steps (e.g., cyclization) and silica gel chromatography (hexane:EtOAc gradients) for purification .
  • In-line Analytics : Implement PAT tools (e.g., ReactIR) to monitor reaction progress and terminate at maximal conversion .

Advanced: How to evaluate the compound’s stability under physiological conditions?

  • Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) and analyze degradation via LC-MS. Oxadiazole rings may hydrolyze to semicarbazides in acidic media .
  • Metabolic Profiling : Use liver microsomes (human/rat) with NADPH to identify CYP450-mediated metabolites. Monitor sulfoxide formation via sulfanyl oxidation .
  • Light Sensitivity : Conduct accelerated stability studies under UV light (ICH Q1B guidelines) to detect photodegradants .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.